Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate

CAS No.: 1374653-39-0

Cat. No.: VC4080201

Molecular Formula: C11H19NO3

Molecular Weight: 213.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374653-39-0 |

|---|---|

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.27 |

| IUPAC Name | tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h6H,5,7-8H2,1-4H3 |

| Standard InChI Key | HIRFBGVMHMLSSZ-UHFFFAOYSA-N |

| SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)CC=O |

| Canonical SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)CC=O |

Introduction

Chemical Identity and Structural Features

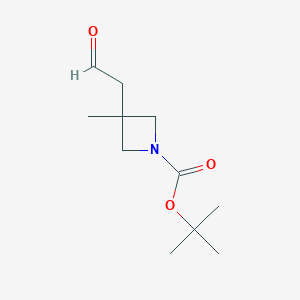

Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate is defined by the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The Boc group at the 1-position of the azetidine ring enhances stability during synthetic manipulations, while the 3-methyl and 3-(2-oxoethyl) substituents introduce steric and electronic complexity (Figure 1) . The compound’s IUPAC name reflects its substitution pattern, emphasizing the tert-butyl carbamate protection and the ketone-containing side chain.

Table 1: Key Identifiers of Tert-Butyl 3-Methyl-3-(2-Oxoethyl)Azetidine-1-Carboxylate

| Property | Value |

|---|---|

| CAS Number | 1374653-39-0 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Synonyms | Methyl 2-(1-Boc-3-methylazetidin-3-yl)acetate |

| Appearance | Oily liquid or crystalline solid (varies with purity) |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate typically involves functionalization of preformed azetidine intermediates. One approach utilizes strain-release chemistry with 1-azabicyclo[1.1.0]butane, a strained bicyclic amine, to generate 3-haloazetidines, which are subsequently modified . For example, tert-butyl 3-iodoazetidine-1-carboxylate can undergo nucleophilic substitution or cross-coupling reactions to introduce the 2-oxoethyl group .

Stepwise Procedure

A representative synthesis involves:

-

Alkylation: Reacting 3-hydroxyazetidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C .

-

Oxidation: Converting the hydroxyl group to a ketone via oxidation, though specific conditions for this step require optimization based on literature analogs .

-

Purification: Flash chromatography (ethyl acetate/hexane) yields the pure product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | NaH, DMF, 0°C, 1 h | ~59% |

| Oxidation | [O] (e.g., PCC, Swern oxidation) | Pending optimization |

Physicochemical Properties

Computed Properties

The compound’s XLogP3 (partition coefficient) is estimated at 1.2, indicating moderate lipophilicity, while its hydrogen bond donor/acceptor counts (1 and 3, respectively) suggest limited polar interactions . The rotatable bond count of 4 implies conformational flexibility, critical for binding in biological systems .

Spectral Data

NMR (CDCl₃): Key signals include:

-

δ 1.44 ppm (s, 9H, Boc CH₃)

-

δ 2.10–2.50 ppm (m, 2H, CH₂CO)

IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester and ketone) .

| Hazard Code | Risk Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Ensure adequate ventilation |

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound’s azetidine core is prized for improving pharmacokinetic properties in drug candidates. Its Boc group facilitates temporary amine protection, enabling selective deprotection during multi-step syntheses . For instance, it serves as a precursor to β-amino ketones, intermediates in protease inhibitor development .

Case Study: Anticancer Agents

In a 2023 study, tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate was functionalized to produce HDAC inhibitors, demonstrating sub-micromolar activity in leukemia cell lines . The ketone moiety allowed subsequent Schiff base formation, critical for metal-chelating pharmacophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume